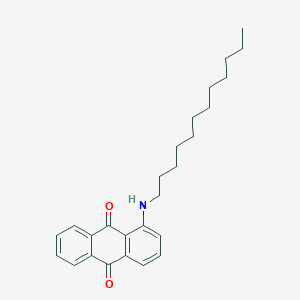
1-(Dodecylamino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dodecylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dodecylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with dodecylamine. The process generally includes the following steps:
Nucleophilic Substitution: Anthracene-9,10-dione is reacted with dodecylamine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. This reaction leads to the formation of the desired product through nucleophilic substitution at the carbonyl carbon.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dodecylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
1-(Dodecylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
Mitoxantrone: A well-known anticancer agent with a similar anthraquinone core but different substituents.
Ametantrone: Another anthraquinone derivative used in cancer treatment.
Bisantrene: An anthraquinone-based compound with antitumor activity.
Uniqueness: this compound stands out due to its unique dodecylamino group, which imparts distinct lipophilic properties and enhances its biological activity .
Comparación Con Compuestos Similares
- 1,4-Bis(dodecylamino)anthracene-9,10-dione
- 1,4-Bis(amino)anthracene-9,10-dione
- 1,4-Bis(alkylamino)anthracene-9,10-dione
Propiedades
Número CAS |
29957-03-7 |
|---|---|
Fórmula molecular |
C26H33NO2 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
1-(dodecylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H33NO2/c1-2-3-4-5-6-7-8-9-10-13-19-27-23-18-14-17-22-24(23)26(29)21-16-12-11-15-20(21)25(22)28/h11-12,14-18,27H,2-10,13,19H2,1H3 |
Clave InChI |
RPAYWEKSUYVFBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


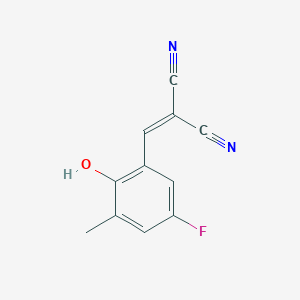

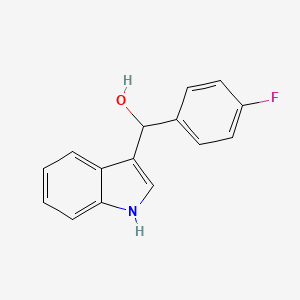
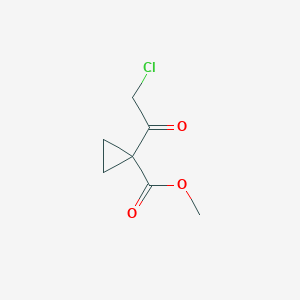


![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
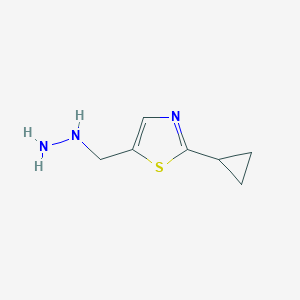
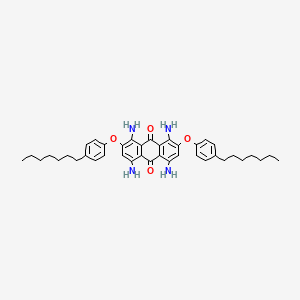
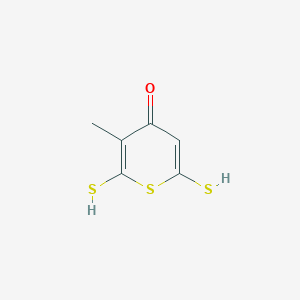

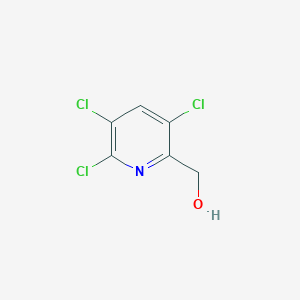
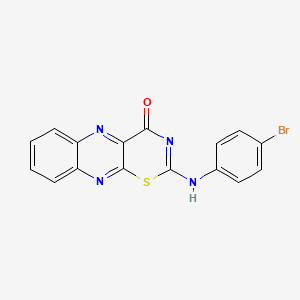
![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)
